molecular formula C9H12BrF3 B2978064 2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane CAS No. 2260936-90-9

2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane

Cat. No.: B2978064
CAS No.: 2260936-90-9
M. Wt: 257.094
InChI Key: PDDSBOQADQIQCG-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane (CAS 2260936-90-9) is a spirocyclic compound featuring a bromomethyl (-CH2Br) and a trifluoromethyl (-CF3) group attached to the central spiro[3.3]heptane scaffold. Its molecular formula is C9H12BrF3 (MW: 257.09 g/mol) . The bromomethyl group serves as a reactive site for nucleophilic substitutions, while the electron-withdrawing trifluoromethyl group enhances stability and influences electronic properties. This compound is primarily utilized in medicinal chemistry and organic synthesis as a versatile building block for functionalized spirocycles .

Properties

IUPAC Name

2-(bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrF3/c10-6-8(9(11,12)13)4-7(5-8)2-1-3-7/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDSBOQADQIQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(CBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane typically involves the following steps:

    Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a [2+2] cycloaddition reaction between suitable alkenes.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group using reagents such as N-bromosuccinimide (NBS) under radical conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for 2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

    Substitution: Products such as azides, nitriles, or ethers.

    Oxidation: Products such as alcohols or carboxylic acids.

    Reduction: Products such as methyl derivatives.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis: 2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane is a versatile intermediate in synthesizing more complex molecules. The bromomethyl group can undergo nucleophilic substitution reactions, while the trifluoromethyl group introduces unique electronic and steric properties.
  • Drug Discovery: The compound is a key building block in synthesizing the antibiotic drug candidate TBI-223. Spiro[3.3]heptane derivatives have been used as surrogates for piperazines, piperidines, morpholines, and thiomorpholines, and they display pharmacological activities .
  • Material Science: Spiro compounds are used in polymer chemistry to create materials with unique properties, such as enhanced thermal stability or specific refractive indices.

Methods of Application

The application methods for 2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane vary depending on the target compound being synthesized. A synthesis may involve a double N-alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane. Also, continuous flow reactors may be utilized for consistent quality and efficiency in industrial production.

Data Table: Comparison with Similar Compounds

Compound NameKey FeaturesUnique Aspects
2-(Bromomethyl)-2-fluorospiro[3.3]heptaneBromomethyl and fluorine substituentsDistinct reactivity due to specific functional groups
2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptaneTrifluoromethyl groupEnhanced electron-withdrawing effects
2-(Bromomethyl)-2-methylspiro[3.3]heptaneMethyl group instead of fluorineAltered physical properties and potential applications

The biological activity of 2-(Bromomethyl)-2-fluorospiro[3.3]heptane is primarily linked to its interaction with various biological systems. The presence of the fluorine atom and the bromomethyl group can enhance the compound's ability to interact with molecular targets, potentially leading to enzyme inhibition or activation and modulation of cellular signaling pathways. Research into its biological effects could provide insights into its utility in medicinal chemistry. The mechanism of action typically involves covalent bonding with nucleophilic sites on target molecules, which can lead to various biochemical effects such as enzyme inhibition or receptor modulation.

Potential limitations

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane would depend on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Spiro[3.3]heptane Derivatives

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Applications/Reactivity
2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane C9H12BrF3 257.09 -CH2Br, -CF3 2260936-90-9 Nucleophilic substitution, ligand synthesis
2-(Bromomethyl)-6,6-difluoro-2-methylspiro[3.3]heptane C9H13BrF2 239.10 -CH2Br, -CH3, 6,6-diF 2490398-81-5 Halogen exchange, fluorinated intermediates
2-(Bromomethyl)spiro[3.3]heptane C8H13Br 189.10 -CH2Br 102115-83-3 Cross-coupling reactions, alkylation
[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine C9H14F3N 193.21 -CH2NH2, -CF3 2172561-78-1 Amide formation, bioactive molecule synthesis
6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid C9H11F3O2 224.18 -CF3, -COOH CID 135396748 Coordination chemistry, esterification
Key Observations:

Substituent Effects :

  • The trifluoromethyl group in the target compound increases its molecular weight by ~68 g/mol compared to the simpler 2-(bromomethyl)spiro[3.3]heptane .
  • Fluorine-containing derivatives (e.g., 6,6-difluoro and -CF3 analogs) exhibit enhanced metabolic stability and lipophilicity, making them valuable in drug design .
  • The carboxylic acid derivative (CID 135396748) introduces polarity, improving aqueous solubility compared to brominated analogs .

Reactivity :

  • Bromomethyl groups enable cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution reactions, whereas methanamine derivatives participate in condensation or amidation .
  • Trifluoromethyl groups are chemically inert under most conditions but modulate electronic effects, directing reactivity to the bromomethyl site .

Physicochemical Properties

Property Target Compound 2-(Bromomethyl)-6,6-difluoro-2-methylspiro[3.3]heptane 6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid
Boiling Point Not reported Not reported Not reported
Solubility Low (lipophilic -CF3 group) Moderate (fluorine enhances polarity) High (due to -COOH)
Stability High (inert -CF3) Moderate (diF may introduce strain) High (resonance-stabilized -COOH)

Pharmacological and Industrial Relevance

  • Medicinal Chemistry : The target compound and its analogs are used as piperazine or morpholine surrogates in dopamine receptor ligands (e.g., D3 antagonists) .
  • Material Science : Fluorinated spirocycles are explored in liquid crystals and polymers due to their thermal stability .
  • Agrochemicals : Brominated derivatives serve as intermediates in pesticide synthesis .

Biological Activity

2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane, identified by CAS number 2260936-90-9, is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure that incorporates both bromomethyl and trifluoromethyl groups. The spiro[3.3]heptane core is notable for its non-coplanar exit vectors, which can influence its interaction with biological targets.

Anticancer Properties

Recent studies indicate that compounds with a spiro[3.3]heptane core can serve as bioisosteres for benzene rings in various anticancer drugs. For instance, the incorporation of this scaffold into drugs like sonidegib and vorinostat has shown enhanced potency in biological assays compared to their traditional counterparts .

Table 1: Comparison of Anticancer Activity

CompoundStructure TypeActivity LevelReference
SonidegibSpiro[3.3]heptaneHigh
VorinostatSpiro[3.3]heptaneModerate
BenzocainePara-benzeneLow

The mechanism by which 2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane exerts its biological effects may involve interaction with specific receptors or enzymes within cancer cells. The presence of the bromomethyl group is hypothesized to enhance lipophilicity, facilitating cellular uptake and interaction with target proteins.

Study on Antimicrobial Activity

In a recent study, 2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane was evaluated for its antimicrobial properties against various bacterial strains. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of 2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane is crucial for assessing its therapeutic potential. Preliminary data suggest that the compound has favorable absorption characteristics but requires further investigation into its metabolism and excretion pathways.

Q & A

Basic: What synthetic strategies are commonly used to prepare 2-(bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane?

Answer:
The synthesis typically involves two key steps: (1) constructing the spiro[3.3]heptane core and (2) introducing the bromomethyl and trifluoromethyl groups.

  • Spiro Core Formation : Intermolecular [2+2] photocycloadditions using Ir(III) photosensitizers under blue light can generate spiro frameworks efficiently .
  • Functionalization :
    • Trifluoromethylation : Electrophilic trifluoromethylation reagents (e.g., Togni’s reagent) or nucleophilic CF₃ sources (e.g., Ruppert-Prakash reagent) are used under Pd or Cu catalysis.
    • Bromomethyl Introduction : Radical bromination (e.g., NBS with AIBN) or substitution reactions (e.g., CBr₄/Ph₃P on hydroxymethyl precursors) .
      Example Protocol :

Spiro[3.3]heptane-2-carboxylic acid methyl ester is treated with CBr₄/Ph₃P to yield bromomethyl derivatives (52% yield) .

Trifluoromethyl groups are introduced via cross-coupling or direct fluorination, followed by purification via column chromatography.

Basic: How does the spiro[3.3]heptane framework influence the compound’s chemical stability and reactivity?

Answer:
The spirocyclic structure imposes steric constraints and ring strain, leading to unique reactivity:

  • Ring-Opening Reactions : Acidic or basic conditions can induce ring-opening, forming linear or branched hydrocarbons (e.g., via SN2 at the bromomethyl group) .
  • Electrophilic Substitution : The electron-withdrawing trifluoromethyl group directs electrophiles to the para-position of the spiro core, enabling regioselective halogenation or nitration .
  • Steric Effects : The bromomethyl group’s proximity to the trifluoromethyl group limits nucleophilic attack, requiring optimized reaction conditions (e.g., low temperatures, bulky bases) .

Advanced: What methodologies enable stereocontrol in derivatives of this compound?

Answer:
Stereoselectivity is achieved through:

  • Kinetic vs. Thermodynamic Control : Visible-light-mediated [2+2] cycloadditions favor kinetic products (e.g., syn-diastereomers), while thermal conditions promote thermodynamic equilibration (anti-diastereomers) .
  • Chiral Catalysis : Asymmetric catalysis (e.g., chiral Pd complexes) can induce enantioselectivity during trifluoromethylation or cross-coupling steps.
  • Epimerization : Post-synthetic treatment with mild acids/bases can epimerize spiro centers, enabling access to both stereoisomers .

Advanced: How can computational modeling predict regioselectivity in reactions involving this compound?

Answer:
Density Functional Theory (DFT) calculations are critical for:

  • Transition-State Analysis : Modeling SN2 substitution at the bromomethyl group reveals steric hindrance from the trifluoromethyl group, favoring backside attack pathways .
  • Photoreactivity : DFT predicts triplet energy transfer pathways in [2+2] cycloadditions, guiding photosensitizer selection (e.g., Ir(ppy)₃ for optimal energy matching) .
  • Solvent Effects : Molecular dynamics simulations assess solvent polarity’s impact on reaction rates and selectivity.

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Key methods include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns spiro core conformation and substituent positions (e.g., bromomethyl δ ~3.5 ppm; CF₃ δ ~120 ppm in ¹⁹F NMR) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the crowded spiro environment.
  • Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₉H₁₁BrF₃ requires m/z 279.9974).
  • X-ray Crystallography : Determines absolute configuration and bond angles, critical for structure-activity relationship (SAR) studies .

Advanced: What challenges arise in functionalizing the bromomethyl group without degrading the spiro core?

Answer:
Challenges include:

  • Competing Ring-Opening : The bromomethyl group’s lability under basic/acidic conditions necessitates mild nucleophiles (e.g., NaN₃ in DMF at 0°C) .
  • Radical Side Reactions : Radical initiators (e.g., AIBN) can trigger unintended C-Br bond cleavage; controlled radical conditions (e.g., Cu-mediated ATRA) mitigate this .
  • Steric Shielding : Bulky solvents (e.g., THF) or ligands (e.g., PPh₃) reduce steric clash during substitution .

Advanced: How is this compound utilized in medicinal chemistry as a bioisostere?

Answer:
The spiro[3.3]heptane core serves as a:

  • Gem-Dimethyl Surrogate : Mimics conformational rigidity of piperidines/morpholines while improving metabolic stability .
  • Carbonyl Bioisostere : Replaces ketones in protease inhibitors, reducing off-target reactivity .
    Case Study : 1,6-Thiazaspiro[3.3]heptane derivatives (synthesized via analogous bromomethyl intermediates) exhibit pan-CDK inhibitory activity, highlighting therapeutic potential .

Basic: What safety precautions are recommended when handling this compound?

Answer:

  • Toxicity : Brominated compounds may be mutagenic; use PPE (gloves, goggles) and work in a fume hood.
  • Stability : Store under inert gas (N₂/Ar) at –20°C to prevent Br⁻ elimination or hydrolysis.
  • Waste Disposal : Quench with NaHSO₃ before aqueous disposal to neutralize reactive bromine species .

Advanced: What are unresolved contradictions in the literature regarding its reactivity?

Answer:

  • Radical vs. Ionic Pathways : Conflicting reports on bromomethyl substitution mechanisms (radical chain vs. SN2) require further mechanistic studies .
  • Acid Sensitivity : Some studies report spiro core stability under HCl/MeOH, while others note ring-opening; solvent polarity and temperature may explain discrepancies .

Advanced: How can this compound be integrated into supramolecular systems?

Answer:

  • Host-Guest Chemistry : The rigid spiro core can act as a steric spacer in metal-organic frameworks (MOFs), enhancing porosity for gas storage .
  • Covalent Organic Frameworks (COFs) : Suzuki-Miyaura coupling of bromomethyl derivatives with aryl boronic acids generates stable COFs for catalysis .

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